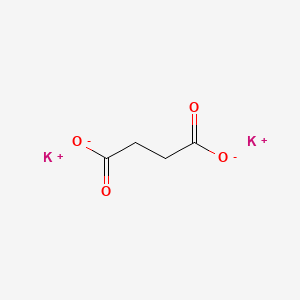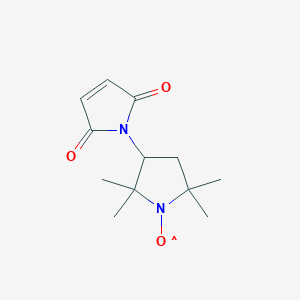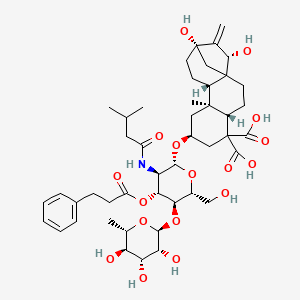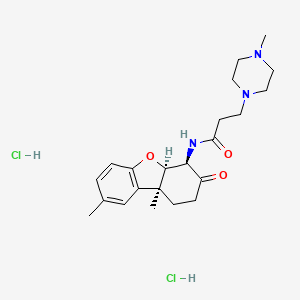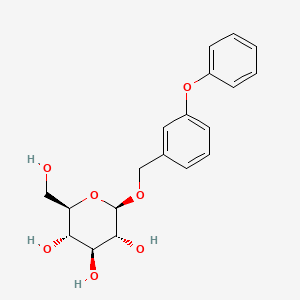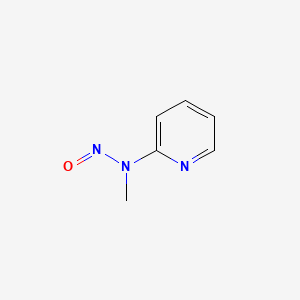
2-Nitrosomethylaminopyridine
Vue d'ensemble
Description
2-Nitrosomethylaminopyridine is a chemical compound commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds . It is also used in research related to cancer and other diseases . It is a yellow crystalline solid with the molecular formula C6H7N3O, and has a molecular weight of 137.14 g/mol .
Molecular Structure Analysis
The chemical structure of 2-Nitrosomethylaminopyridine consists of a pyridine ring with a methyl group and a nitroso group attached to it . The compound is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile, but is insoluble in water .Chemical Reactions Analysis
2-Nitrosomethylaminopyridine is a strong oxidant and can react with a variety of organic compounds, including alcohols, amines, and thiols . It is also known to react with DNA, causing mutations and leading to the development of cancer .Physical And Chemical Properties Analysis
2-Nitrosomethylaminopyridine is a yellow crystalline solid . It is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile, but is insoluble in water . It is highly sensitive to light and heat and should be stored in a cool and dark place .Applications De Recherche Scientifique
Pharmacology
Scientific Field
Pharmacology Application Summary: 2-Nitrosomethylaminopyridine is scrutinized for its potential impurities in pharmaceuticals, particularly in relation to nitrosamine impurities which are classified as probable human carcinogens. Methods: Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for the assessment and control of nitrosamine impurities in medicinal products . Results: The implementation of these guidelines aims to minimize the risk of carcinogenicity due to nitrosamine impurities, ensuring the safety of pharmaceutical products.
Toxicology
Scientific Field
Toxicology Application Summary: The compound is evaluated for its carcinogenic potency, with a focus on its impact on the esophagus in animal models. Methods: Long-term animal cancer tests are conducted, and results are standardized in databases like the Carcinogenic Potency Database (CPDB) . Results: The TD50 (dose to induce tumors in half of test animals) is calculated, providing a quantitative measure of carcinogenic risk.
Environmental Science
Scientific Field
Environmental Science Application Summary: The role of 2-Nitrosomethylaminopyridine in environmental contamination is assessed, particularly in water systems. Methods: Techniques like high-resolution mass spectrometry are employed for non-target screening of pollutants . Results: The identification and quantification of such compounds aid in understanding their environmental impact and in developing remediation strategies.
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: The compound’s presence and quantification in various matrices are crucial for analytical method validation. Methods: Best practices in analytical chemistry are applied to design and validate methods for detecting 2-Nitrosomethylaminopyridine . Results: Ensuring accurate measurements of this compound is essential for maintaining the integrity of analytical results.
Biochemistry
Scientific Field
Biochemistry Application Summary: The compound is studied for its genotoxic effects and its interactions with biological macromolecules. Methods: Proteomics and biotinylation-based proximity labeling techniques are used to understand protein interactions . Results: Insights into the biochemical pathways affected by 2-Nitrosomethylaminopyridine contribute to the understanding of its biological impact.
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: The compound’s structural analogs are explored for their therapeutic potential, such as in the design of BACE1 inhibitors for Alzheimer’s treatment. Methods: In silico conformational structure-based drug design is utilized to develop inhibitors with a pyridine scaffold . Results: The development of such inhibitors could lead to new treatments for neurodegenerative diseases.
Propriétés
IUPAC Name |
N-methyl-N-pyridin-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9(8-10)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDNMDMNPIKDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021050 | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrosomethylaminopyridine | |
CAS RN |
16219-98-0 | |
| Record name | N-Methyl-N-nitroso-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16219-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrosomethylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROSOMETHYLAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739F0M5S0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)
